molecular formula C15H19Cl2NO3 B3820076 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid

4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid

Cat. No. B3820076
M. Wt: 332.2 g/mol
InChI Key: CIQFJJQENMYKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid, also known as TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft in the brain. By blocking these transporters, TBOA can increase the concentration of glutamate in the synapse, leading to enhanced neuronal activity. In

Scientific Research Applications

4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid has been used extensively in scientific research to study the role of glutamate transporters in the brain. By inhibiting these transporters, 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid can be used to investigate the physiological and pathological effects of glutamate on neuronal activity. 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid has also been used to study the effects of glutamate on synaptic plasticity, learning, and memory. Additionally, 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid has been used in animal models of neurological disorders such as epilepsy, stroke, and traumatic brain injury to investigate the potential therapeutic effects of inhibiting glutamate transporters.

Mechanism of Action

4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid acts as a non-competitive inhibitor of glutamate transporters, binding to the transporter protein and blocking the uptake of glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synapse, which can enhance neuronal activity. 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid has been shown to inhibit all five subtypes of glutamate transporters, making it a potent tool for investigating the role of these transporters in the brain.
Biochemical and Physiological Effects:
4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to increasing glutamate concentration in the synapse, 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid has been shown to enhance synaptic plasticity, increase neuronal excitability, and induce seizures in animal models. 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury, suggesting that inhibiting glutamate transporters may be a potential therapeutic strategy for these conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid in lab experiments is its potency as a glutamate transporter inhibitor. 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid has been shown to be more effective than other glutamate transporter inhibitors such as DL-threo-beta-benzyloxyaspartic acid (4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid). However, 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid has a short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are many potential future directions for 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid research. One area of interest is investigating the potential therapeutic effects of inhibiting glutamate transporters in neurological disorders such as epilepsy, stroke, and traumatic brain injury. Another area of interest is exploring the role of glutamate transporters in synaptic plasticity and learning and memory. Additionally, there is a need for the development of more potent and selective glutamate transporter inhibitors that can be used in vivo. Overall, 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid research has the potential to provide important insights into the role of glutamate in the brain and to lead to the development of new treatments for neurological disorders.

properties

IUPAC Name

4-[tert-butyl-[(2,4-dichlorophenyl)methyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3/c1-15(2,3)18(13(19)6-7-14(20)21)9-10-4-5-11(16)8-12(10)17/h4-5,8H,6-7,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQFJJQENMYKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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